molecular formula C23H23N3S B2985232 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile CAS No. 476677-04-0

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile

Cat. No.: B2985232
CAS No.: 476677-04-0
M. Wt: 373.52
InChI Key: FCGWTJXJINVBEU-ZHZULCJRSA-N
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Description

(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted at the 4-position with a 4-ethylphenyl group. The acrylonitrile moiety adopts a Z-configuration, with the α-carbon bonded to a 4-isopropylphenylamino group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-4-17-5-7-19(8-6-17)22-15-27-23(26-22)20(13-24)14-25-21-11-9-18(10-12-21)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGWTJXJINVBEU-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its effects on various biological systems.

Chemical Structure and Synthesis

The compound features a thiazole ring and an acrylonitrile moiety, which are known to contribute to biological activity. The synthesis typically involves multi-step organic reactions including condensation and cyclization techniques.

Structure

  • Chemical Formula : C20_{20}H22_{22}N2_{2}S
  • Molecular Weight : 338.47 g/mol
  • Key Functional Groups : Thiazole, acrylonitrile, aromatic amine

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Apoptosis
Compound BHeLa (Cervical Cancer)8.2Cell Cycle Arrest
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies show that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins in cancer cells can lead to altered signaling pathways.
  • Induction of Oxidative Stress : Some thiazole derivatives induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are categorized based on substituent variations:

Compound Name/Identifier Thiazole Substituent Acrylonitrile/Amino Substituent Key Properties/Activities References
Target Compound 4-(4-Ethylphenyl) (Z)-3-((4-Isopropylphenyl)amino) N/A (hypothesized: moderate hydrophobicity)
1f (Urea derivative) 4-(4-Chloromethyl) 3-(4-Trifluoromethylphenyl)urea Yield: 70.7%; Mp: 198–200°C; ESI-MS: 667.9
Compound 15 (Benzo[d]thiazol-2-yl analog) Benzo[d]thiazol-2-yl (Z)-3-(3,4,5-Trimethoxyphenyl) Anticancer: GI₅₀ = 0.021–12.2 μM
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (Ev10) 4-(4-Fluorophenyl) 3-(3-Hydroxy-4-methoxyphenyl) Fluorescence applications (hypothesized)
8k (Urea derivative) 4-(4-Chloromethyl) 3-(4-Chloro-3-trifluoromethylphenyl) Yield: 55.6%; ESI-MS: 446.0
(Z)-3-(Furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile Phenyl with Schiff base (Z)-3-(Furan-2-yl) Photothermal bending in crystals
Substituent Analysis:
  • Thiazole Modifications: The target’s 4-ethylphenyl group provides moderate hydrophobicity, contrasting with electron-withdrawing groups (e.g., fluorophenyl in Ev10) or polar substituents (e.g., chloromethyl in 1f). Bulkier alkyl groups (ethyl, isopropyl) may enhance membrane permeability but reduce solubility .
  • Hydroxy and methoxy groups (Ev10) introduce polarity, favoring fluorescence or solubility, whereas trimethoxyphenyl (Compound 15) enhances anticancer activity via tubulin binding .

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